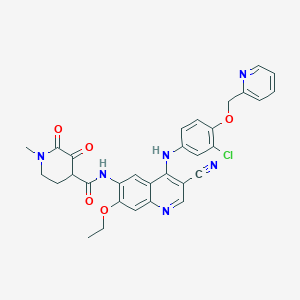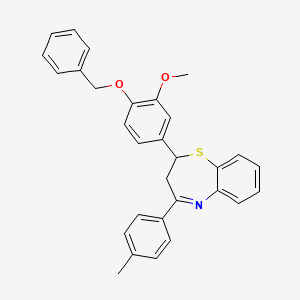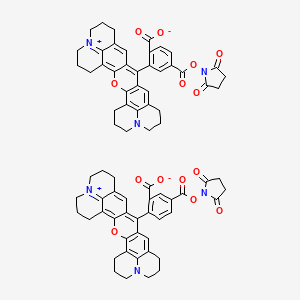
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester is a fluorescent dye commonly used in various scientific fields. This compound is known for its ability to covalently attach to primary amines, making it a valuable tool in bioconjugation and labeling applications. Its fluorescence properties make it particularly useful in imaging and diagnostic techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester typically involves the reaction of 5(6)-carboxy-x-rhodamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions. The resulting product is then purified using chromatographic techniques to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure consistency.
化学反応の分析
Types of Reactions
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester undergoes several types of chemical reactions, including:
Substitution Reactions: The ester group can react with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the ester can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The rhodamine moiety can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Primary amines, typically in a buffered aqueous solution.
Hydrolysis: Water or aqueous buffers, often under mild acidic or basic conditions.
Oxidation and Reduction: Various oxidizing or reducing agents, depending on the specific application.
Major Products
Substitution Reactions: The primary product is the amide formed by the reaction of the ester with a primary amine.
Hydrolysis: The major products are the carboxylic acid derivative of rhodamine and N-hydroxysuccinimide.
科学的研究の応用
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Commonly used for labeling proteins, nucleic acids, and other biomolecules for imaging and tracking purposes.
Medicine: Employed in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Utilized in the development of fluorescent sensors and markers for various industrial applications.
作用機序
The primary mechanism of action of 5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester involves its ability to form covalent bonds with primary amines. This reaction is facilitated by the NHS ester group, which reacts with the amine to form a stable amide bond. The rhodamine moiety provides fluorescence, allowing for the visualization and tracking of the labeled molecules. The molecular targets are typically proteins, nucleic acids, or other biomolecules containing primary amines.
類似化合物との比較
Similar Compounds
Fluorescein Isothiocyanate (FITC): Another widely used fluorescent dye for labeling biomolecules.
Texas Red: A rhodamine derivative with similar fluorescence properties.
Alexa Fluor Dyes: A series of fluorescent dyes with varying spectral properties.
Uniqueness
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester is unique due to its specific fluorescence characteristics and its ability to form stable covalent bonds with primary amines. This makes it particularly useful in applications requiring long-term stability and high sensitivity.
特性
分子式 |
C74H66N6O14 |
|---|---|
分子量 |
1263.3 g/mol |
IUPAC名 |
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
InChI |
InChI=1S/2C37H33N3O7/c41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(36(43)44)26(19-22)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35;41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(26(19-22)36(43)44)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35/h2*9-10,17-19H,1-8,11-16H2 |
InChIキー |
JTLWZHLSQWYLGK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


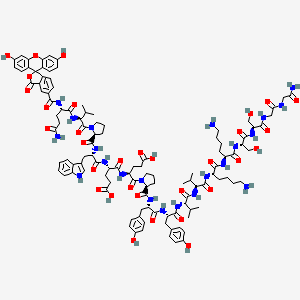
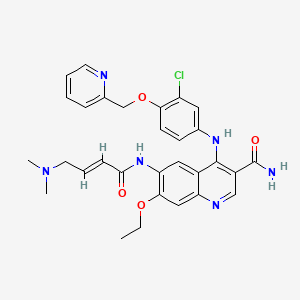
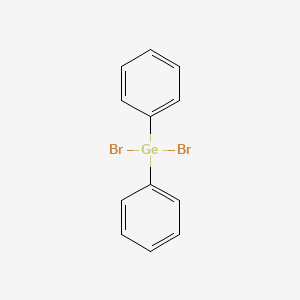
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
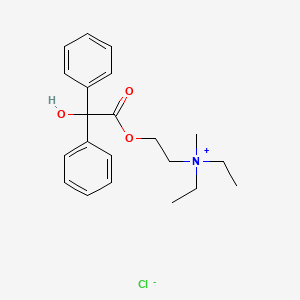

![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)

![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
